Cas no 1978-16-1 (1-Fluoro-2-(trifluoromethyl)thio-benzene)

1-Fluoro-2-(trifluoromethyl)thio-benzene is a fluorinated aromatic compound featuring both fluorine and trifluoromethylthio substituents on a benzene ring. Its unique structure imparts high electronegativity and lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis as a building block for introducing fluorine-containing motifs. The trifluoromethylthio group enhances metabolic stability and bioavailability, while the fluorine atom can influence reactivity and binding interactions. This compound is particularly useful in the development of bioactive molecules, where its electron-withdrawing properties can modulate electronic and steric effects. It is typically handled under inert conditions due to its sensitivity to moisture and air.
1-Fluoro-2-(trifluoromethyl)thio-benzene structure
1978-16-1 structure
Product Name:1-Fluoro-2-(trifluoromethyl)thio-benzene
CAS No:1978-16-1
MF:C7H4F4S
MW:196.165274620056
CID:825154
PubChem ID:47002880
Update Time:2025-11-06

1-Fluoro-2-(trifluoromethyl)thio-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Fluoro-2-(trifluoromethyl)thio-benzene
    • 1-Fluoro-2-(trifluoromethyl)thio-benzene DISCONTINUED. UNSTABLE
    • 1-Fluoro-2-(trifluoromethyl)thio-benzene DISCONTINUED. UNSTABLE
    • 1-fluoro-2-(trifluoromethylsulfanyl)benzene
    • 2-Fluor-phenyltrifluormethylsulfid
    • o-Fluorophenyl Trifluoromethyl Sulfide
    • Benzene, 1-fluoro-2-[(trifluoroMethyl)thio]-
    • 4-Fluorophenyl trifluoroMethyl sulphide 1-Fluoro-4-(trifluoroMethylthio)benzene
    • MDL: MFCD16293846
    • Inchi: 1S/C7H4F4S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
    • InChI Key: TVPLRFBCAFOFTM-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=CC=CC=1F

Computed Properties

  • Exact Mass: 195.99700
  • Monoisotopic Mass: 195.997
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.3A^2
  • XLogP3: 3.7

Experimental Properties

  • PSA: 25.30000
  • LogP: 3.43760

1-Fluoro-2-(trifluoromethyl)thio-benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
PG00016-5g
1-Fluoro-2-(trifluoromethyl)thio-benzene
1978-16-1 95%
5g
$1300 2023-09-07
Enamine
EN300-61886-0.05g
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
1978-16-1 95%
0.05g
$64.0 2023-02-13
Enamine
EN300-61886-0.1g
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
1978-16-1 95%
0.1g
$83.0 2023-02-13
Enamine
EN300-61886-0.25g
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
1978-16-1 95%
0.25g
$116.0 2023-02-13
Enamine
EN300-61886-0.5g
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
1978-16-1 95%
0.5g
$218.0 2023-02-13
Enamine
EN300-61886-1.0g
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
1978-16-1 95%
1.0g
$314.0 2023-02-13
Enamine
EN300-61886-2.5g
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
1978-16-1 95%
2.5g
$614.0 2023-02-13
Enamine
EN300-61886-5.0g
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
1978-16-1 95%
5.0g
$908.0 2023-02-13
Enamine
EN300-61886-10.0g
1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
1978-16-1 95%
10.0g
$1346.0 2023-02-13
A2B Chem LLC
AE84361-2.5g
1-Fluoro-2-(trifluoromethyl)thio-benzene
1978-16-1 95%
2.5g
$682.00 2024-04-20

1-Fluoro-2-(trifluoromethyl)thio-benzene Production Method

Additional information on 1-Fluoro-2-(trifluoromethyl)thio-benzene

1-Fluoro-2-(trifluoromethyl)thio-benzene (CAS No. 1978-16-1): An Overview of Its Properties, Applications, and Recent Research

1-Fluoro-2-(trifluoromethyl)thio-benzene (CAS No. 1978-16-1) is a versatile organic compound that has gained significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a fluoro-substituted benzene ring and a trifluoromethylthio group. These functional groups contribute to its distinctive chemical properties and potential applications in various industries.

The molecular formula of 1-Fluoro-2-(trifluoromethyl)thio-benzene is C8H4F4S, and its molecular weight is approximately 204.17 g/mol. The compound is a colorless liquid at room temperature and has a boiling point of around 135°C at 760 mmHg. It is slightly soluble in water but highly soluble in organic solvents such as dichloromethane, ethyl acetate, and toluene.

The synthesis of 1-Fluoro-2-(trifluoromethyl)thio-benzene typically involves several steps, including the introduction of the fluoro and trifluoromethylthio groups onto the benzene ring. One common method involves the reaction of 2-fluorobenzenethiol with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product with high purity and yield.

In terms of its chemical properties, 1-Fluoro-2-(trifluoromethyl)thio-benzene exhibits strong electron-withdrawing effects due to the presence of the trifluoromethylthio group. This property makes it an excellent substrate for various organic reactions, including nucleophilic substitution, electrophilic aromatic substitution, and radical reactions. Additionally, the compound's stability under a wide range of conditions makes it suitable for use in complex synthetic pathways.

The applications of 1-Fluoro-2-(trifluoromethyl)thio-benzene are diverse and span multiple industries. In pharmaceutical research, it serves as an important intermediate in the synthesis of drugs with potent biological activities. For example, recent studies have shown that derivatives of this compound exhibit promising antiviral and anticancer properties. One notable application is in the development of antiviral agents targeting RNA viruses such as influenza and hepatitis C virus (HCV).

In materials science, 1-Fluoro-2-(trifluoromethyl)thio-benzene is used as a building block for the synthesis of advanced materials with unique electronic and optical properties. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for the creation of polymers and copolymers with tailored properties. These materials find applications in areas such as electronics, sensors, and coatings.

Recent research has also explored the use of 1-Fluoro-2-(trifluoromethyl)thio-benzene in environmental applications. Studies have shown that certain derivatives of this compound can be used as effective catalysts for the degradation of pollutants in water treatment processes. The high reactivity and stability of these derivatives make them suitable for use in continuous flow systems, where they can efficiently break down harmful contaminants into less toxic compounds.

In addition to its practical applications, 1-Fluoro-2-(trifluoromethyl)thio-benzene has been studied extensively for its fundamental chemical properties. Researchers have investigated its behavior in various solvents and under different reaction conditions to better understand its reactivity and selectivity. These studies have provided valuable insights into the mechanisms underlying its chemical transformations and have guided the development of more efficient synthetic methods.

The safety profile of 1-Fluoro-2-(trifluoromethyl)thio-benzene is an important consideration for its industrial use. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation of vapors. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe usage in laboratory and industrial settings.

In conclusion, 1-Fluoro-2-(trifluoromethyl)thio-benzene (CAS No. 1978-16-1) is a valuable compound with a wide range of applications in chemistry, pharmaceuticals, materials science, and environmental technology. Its unique chemical structure and properties make it an essential building block for the synthesis of advanced materials and pharmaceuticals with significant biological activities. Ongoing research continues to uncover new potential uses for this versatile compound, further highlighting its importance in modern scientific research.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.